Cas no 2138051-17-7 (1-(1-ethyl-1H-1,2,3-triazol-4-yl)-4-methylcyclohex-2-en-1-ol)

1-(1-ethyl-1H-1,2,3-triazol-4-yl)-4-methylcyclohex-2-en-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2138051-17-7
- 1-(1-ethyl-1H-1,2,3-triazol-4-yl)-4-methylcyclohex-2-en-1-ol
- EN300-1155887
-
- Inchi: 1S/C11H17N3O/c1-3-14-8-10(12-13-14)11(15)6-4-9(2)5-7-11/h4,6,8-9,15H,3,5,7H2,1-2H3
- InChI Key: FCXJGZMVRIHOBO-UHFFFAOYSA-N
- SMILES: OC1(C2=CN(CC)N=N2)C=CC(C)CC1
Computed Properties
- Exact Mass: 207.137162174g/mol
- Monoisotopic Mass: 207.137162174g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 256
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 50.9Ų
- XLogP3: 0.9
1-(1-ethyl-1H-1,2,3-triazol-4-yl)-4-methylcyclohex-2-en-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1155887-0.25g |
1-(1-ethyl-1H-1,2,3-triazol-4-yl)-4-methylcyclohex-2-en-1-ol |
2138051-17-7 | 0.25g |
$1381.0 | 2023-05-23 | ||
Enamine | EN300-1155887-2.5g |
1-(1-ethyl-1H-1,2,3-triazol-4-yl)-4-methylcyclohex-2-en-1-ol |
2138051-17-7 | 2.5g |
$2940.0 | 2023-05-23 | ||
Enamine | EN300-1155887-0.05g |
1-(1-ethyl-1H-1,2,3-triazol-4-yl)-4-methylcyclohex-2-en-1-ol |
2138051-17-7 | 0.05g |
$1261.0 | 2023-05-23 | ||
Enamine | EN300-1155887-0.1g |
1-(1-ethyl-1H-1,2,3-triazol-4-yl)-4-methylcyclohex-2-en-1-ol |
2138051-17-7 | 0.1g |
$1320.0 | 2023-05-23 | ||
Enamine | EN300-1155887-0.5g |
1-(1-ethyl-1H-1,2,3-triazol-4-yl)-4-methylcyclohex-2-en-1-ol |
2138051-17-7 | 0.5g |
$1440.0 | 2023-05-23 | ||
Enamine | EN300-1155887-10.0g |
1-(1-ethyl-1H-1,2,3-triazol-4-yl)-4-methylcyclohex-2-en-1-ol |
2138051-17-7 | 10g |
$6450.0 | 2023-05-23 | ||
Enamine | EN300-1155887-1.0g |
1-(1-ethyl-1H-1,2,3-triazol-4-yl)-4-methylcyclohex-2-en-1-ol |
2138051-17-7 | 1g |
$1500.0 | 2023-05-23 | ||
Enamine | EN300-1155887-5.0g |
1-(1-ethyl-1H-1,2,3-triazol-4-yl)-4-methylcyclohex-2-en-1-ol |
2138051-17-7 | 5g |
$4349.0 | 2023-05-23 |
1-(1-ethyl-1H-1,2,3-triazol-4-yl)-4-methylcyclohex-2-en-1-ol Related Literature
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Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326
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Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765
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Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
Additional information on 1-(1-ethyl-1H-1,2,3-triazol-4-yl)-4-methylcyclohex-2-en-1-ol
1-(1-Ethyl-1H-1,2,3-Triazol-4-Yl)-4-Methylcyclohex-2-en-1-Ol: A Comprehensive Overview
The compound 1-(1-Ethyl-1H-1,2,3-Triazol-4-Yl)-4-Methylcyclohex-2-en-1-Ol, identified by the CAS registry number 2138051-17-7, is a fascinating molecule with a diverse range of applications in the chemical and pharmaceutical industries. This compound has garnered significant attention due to its unique structural properties and potential therapeutic applications. Recent studies have highlighted its role in various biochemical pathways, making it a subject of interest for researchers worldwide.
The molecular structure of this compound is characterized by a cyclohexenol ring system with a substituted triazole group. The presence of the triazole moiety, specifically the 1H-1,2,3-triazole derivative, contributes to its stability and reactivity. This makes it an ideal candidate for use in drug design and development. The cyclohexenol ring system further enhances its pharmacokinetic properties, making it suitable for targeted drug delivery systems.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through various methodologies. One notable approach involves the use of click chemistry principles, which facilitate the formation of stable triazole linkages under mild reaction conditions. This method not only enhances the yield but also ensures high purity of the final product, making it suitable for large-scale production.
In terms of applications, this compound has shown promising results in anti-inflammatory and antioxidant studies. Its ability to scavenge free radicals and inhibit pro-inflammatory enzymes makes it a potential candidate for treating conditions such as arthritis and neurodegenerative diseases. Additionally, preliminary in vitro studies have indicated its potential as an anticancer agent, with selective cytotoxicity against various cancer cell lines.
The pharmacokinetic profile of this compound has also been extensively studied. Research indicates that it exhibits good bioavailability and minimal toxicity in preclinical models. These attributes make it an attractive option for further clinical trials and eventual therapeutic use.
Moreover, the compound's structural versatility allows for further functionalization to enhance its bioactivity and specificity. Ongoing research is focused on modifying the ethyl group on the triazole ring to explore its impact on pharmacodynamic properties. Such modifications could lead to the development of more potent derivatives with enhanced therapeutic efficacy.
In conclusion, 1-(1-Ethyl-1H-1,2,3-Triazol-4-Yl)-4-Methylcyclohex-2-en-1-Ol represents a significant advancement in medicinal chemistry. Its unique structure, coupled with promising biological activities, positions it as a valuable asset in drug discovery and development. As research continues to uncover its full potential, this compound is poised to make a substantial impact in the field of therapeutics.
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